molecular formula C8H5Cl2N B1313887 6,7-Dichloro-1H-indole CAS No. 57817-08-0

6,7-Dichloro-1H-indole

Cat. No. B1313887
CAS RN: 57817-08-0
M. Wt: 186.03 g/mol
InChI Key: UWHWAXCLSNQVAG-UHFFFAOYSA-N
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Description

6,7-Dichloro-1H-indole is an organic compound with the molecular formula C8H5Cl2N . It has a molecular weight of 186.04 and is solid in its physical form . The IUPAC name for this compound is 6,7-dichloro-1H-indole .


Synthesis Analysis

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of 6,7-Dichloro-1H-indole is represented by the InChI code: 1S/C8H5Cl2N/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Physical And Chemical Properties Analysis

6,7-Dichloro-1H-indole has a density of 1.5±0.1 g/cm3 . It has a boiling point of 331.3±22.0 °C at 760 mmHg . The compound is solid in its physical form .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • The indole unit is recognized as one of the most significant moieties for drug discovery . For example, Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and also in the treatment of severe agitation in patients that have mental disorders .
    • In pharmaceutical chemistry, substituted indoles are considered “privileged structures” as they show high-affinity binding to many receptors .
  • Biotechnology

    • Indole is a signaling molecule produced both by bacteria and plants . It plays a role in quorum sensing, which is a system of stimulus and response correlated to population density.
    • Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
  • Food Industry and Perfumery

    • Indole also has value for flavor and fragrance applications, for example, in the food industry or perfumery .
  • Synthesis of Alkaloids

    • Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology.
    • The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Antiviral Activity

    • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
    • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
  • Rapid Synthesis of 1,2,3-Trisubstituted Indoles

    • A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
  • Anticancer Activity

    • Indole derivatives have shown potential as anticancer agents . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . These compounds are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
  • Synthesis of Selected Alkaloids

    • Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Rapid Synthesis of 1,2,3-Trisubstituted Indoles

    • A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
  • Synthesis of Pyrimidines

    • A one-pot three-component reaction of indole-3-aldehyde derivatives, ethyl cyanoacetate, and guanidine hydrochloride under three different conditions, including microwave irradiation, grindstone technology and reflux, was developed to afford 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines .
  • Antimicrobial Activity

    • Indole derivatives have shown antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .
  • Anti-Inflammatory Activity

    • Indole derivatives have also demonstrated anti-inflammatory activity, which could be beneficial in the treatment of various inflammatory diseases .

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H313, H315, H319, H320 . Precautionary statements include P202, P233, P261, P264, P270, P271, P280, P302, P304, P305, P312, P330, P338, P340, P351, P352, P362, P403 .

Future Directions

While specific future directions for 6,7-Dichloro-1H-indole are not mentioned in the search results, indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

6,7-dichloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHWAXCLSNQVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483512
Record name 6,7-DICHLORO-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichloro-1H-indole

CAS RN

57817-08-0
Record name 6,7-DICHLORO-1H-INDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

800 ml of a 1M solution of vinylmagnesium bromide in THF are cooled to −45° C. under a nitrogen atmosphere, a solution of 51.2 g of 2,3-dichloronitrobenzene in 1000 ml of THF is then added dropwise and the mixture is left stirring at −30° C. for 1 hour. The reaction mixture is poured onto 1000 ml of a saturated NH4Cl solution and extracted with ether, the combined organic phases are washed with water and with a saturated NaCl solution and dried over MgSO4, and the solvents are evaporated under vacuum. The residue is chromatographed on silica gel, elution being carried out with a cyclohexane/EtOAc mixture (95/5; v/v). 27.75 g of the expected compound are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
274
Citations
D Strøbæk, L Teuber, TD Jørgensen, PK Ahring… - … et Biophysica Acta (BBA …, 2004 - Elsevier
We have identified and characterized the compound NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime) as a potent activator of human Ca 2+ -activated K + channels of SK and IK types…
Number of citations: 224 www.sciencedirect.com
K Morimura, H Yamamura, S Ohya… - Journal of …, 2006 - jstage.jst.go.jp
We examined effects of small and intermediate conductance Ca2+-activated K+(SK and IK) channel openers, DCEBIO (5, 6-dichloro-1-ethyl-1, 3-dihydro-2H-benzimidazol-2-one) and …
Number of citations: 44 www.jstage.jst.go.jp
AH Weston, EL Porter, E Harno… - British journal of …, 2010 - Wiley Online Library
Background and purpose: Previous studies have shown that endothelium‐dependent hyperpolarization of myocytes is reduced in resistance arteries from spontaneously hypertensive …
Number of citations: 81 bpspubs.onlinelibrary.wiley.com
E Brøndum, H Kold‐Petersen… - British journal of …, 2010 - Wiley Online Library
Background and purpose: The endothelium‐derived hyperpolarizing factor (EDHF)‐type relaxation in mesenteric small arteries from 21 week old Zucker lean (ZL) and Zucker diabetic …
Number of citations: 75 bpspubs.onlinelibrary.wiley.com
AM Dolga, I Granic, T Blank, HG Knaus… - Journal of …, 2008 - Wiley Online Library
Previous studies have shown that tumor necrosis factor‐alpha (TNF‐α) induces neuroprotection against excitotoxic damage in primary cortical neurons via sustained nuclear factor‐…
Number of citations: 108 onlinelibrary.wiley.com
RM Hannah, KM Dunn, AD Bonev… - Journal of Cerebral …, 2011 - journals.sagepub.com
Calcium-sensitive potassium (K Ca ) channels have been shown to modulate the diameter of cerebral pial arteries; however, little is known regarding their roles in controlling cerebral …
Number of citations: 130 journals.sagepub.com
T Dalsgaard, C Kroigaard, M Misfeldt… - British journal of …, 2010 - Wiley Online Library
Background and purpose: Small (SK Ca or K Ca 2) and intermediate (IK Ca or K Ca 3.1) conductance calcium‐activated potassium channels are involved in regulation of vascular tone …
Number of citations: 54 bpspubs.onlinelibrary.wiley.com
M Kozo, Y Hisao, O Susumu, I Yuji - The Japanese Journal of …, 2006 - cir.nii.ac.jp
We examined effects of small and intermediate conductance Ca 2+-activated K+(SK and IK) channel openers, DCEBIO (5, 6-dichloro-1-ethyl-1, 3-dihydro-2H-benzimidazol-2-one) and …
Number of citations: 0 cir.nii.ac.jp
H Ji, C Hougaard, KF Herrik, D Strøbæk… - European Journal of …, 2009 - Wiley Online Library
Small conductance Ca 2+ ‐activated K + (SK) channels play a prominent role in modulating the spontaneous activity of dopamine (DA) neurons as well as their response to synaptically‐…
Number of citations: 74 onlinelibrary.wiley.com
E Stankevičius, C Krøjgaard, B Rinno, E Boedtkjer… - The Annual Meeting of …, 2008 - lsmu.lt
The present study addressed whether NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime) acts on calcium-activated K (KCa) channels and leads to release of NO and EDHF-type …
Number of citations: 0 lsmu.lt

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